

# 4-(Boc-amino)-1-butanol chemical properties

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## Compound of Interest

Compound Name: 4-(Boc-amino)-1-butanol

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An In-depth Technical Guide to **4-(Boc-amino)-1-butanol**: Properties, Synthesis, and Applications

## Authored by a Senior Application Scientist

This guide provides an in-depth analysis of tert-butyl (4-hydroxybutyl)carbamate, commonly known as **4-(Boc-amino)-1-butanol**. As a bifunctional molecule of significant interest, it serves as a cornerstone in modern organic synthesis, particularly within pharmaceutical and materials science research. Its structure, featuring a primary alcohol and an amine shielded by a tert-butoxycarbonyl (Boc) protecting group, offers a unique combination of stability and selective reactivity. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into its chemical properties, synthesis, reactivity, and safe handling, thereby enabling its effective application in the laboratory.

## Core Chemical and Physical Properties

**4-(Boc-amino)-1-butanol** is typically a white powder or a colorless low-melting solid or liquid, depending on ambient temperature and purity.<sup>[1][2]</sup> Its utility as a synthetic building block is underpinned by its distinct physicochemical properties, which dictate its behavior in various reaction conditions.

Property	Value	Source(s)
CAS Number	75178-87-9	[1][2][3][4]
Molecular Formula	C <sub>9</sub> H <sub>19</sub> NO <sub>3</sub>	[1][2][3][5][6]
Molecular Weight	189.25 g/mol	[3][4][5][7]
Appearance	White powder or colorless liquid/low melting solid	[1][2][3]
Density	1.02 g/mL at 20°C	[1][3][4][8]
Boiling Point	302.7°C at 760 mmHg	[3][8]
Melting Point	37°C to 40°C	[2]
Flash Point	29°C	[3][8]
Refractive Index	n <sub>20/D</sub> 1.456	[3]
Solubility	Soluble in common organic solvents like methanol, ethanol, and DMSO.[1] Slightly soluble in chloroform.[9]	[1][9]

## Spectroscopic Signature: A Structural Elucidation

The structural identity of **4-(Boc-amino)-1-butanol** is unequivocally confirmed through a combination of spectroscopic techniques. Understanding its spectral signature is paramount for reaction monitoring and quality control. While specific spectra for the Boc-protected compound are proprietary, we can infer the key characteristics based on the well-documented spectra of the parent molecule, 4-amino-1-butanol, and the known contributions of the Boc group.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR:** The proton NMR spectrum would exhibit distinct signals corresponding to the different chemical environments. The nine protons of the tert-butyl group on the Boc protector would appear as a prominent singlet around  $\delta$  1.4 ppm. The protons of the butyl chain would appear as multiplets between  $\delta$  1.5 and 3.6 ppm. Specifically, the methylene group adjacent to the hydroxyl (-CH<sub>2</sub>-OH) would be the most downfield-shifted of the chain

protons due to the deshielding effect of the oxygen atom. The methylene group next to the nitrogen (-NH-CH<sub>2</sub>-) would also be shifted downfield. A broad singlet corresponding to the N-H proton of the carbamate would also be present.

- <sup>13</sup>C NMR: The carbon spectrum would show a characteristic signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 156 ppm. The four distinct carbons of the butanol chain would also be visible, with the carbon bearing the hydroxyl group (C-OH) appearing furthest downfield (around 62 ppm).

## Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:

- A broad peak around 3350 cm<sup>-1</sup> corresponding to the O-H stretching vibration of the alcohol group.
- A sharp peak around 3300 cm<sup>-1</sup> for the N-H stretching of the carbamate.
- A strong, sharp absorption band around 1680-1700 cm<sup>-1</sup> due to the C=O (carbonyl) stretching of the Boc group.
- C-H stretching vibrations for the alkyl groups would appear just below 3000 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

In mass spectrometry using electron ionization (EI), the molecular ion peak [M]<sup>+</sup> at m/z = 189 would be expected.<sup>[7]</sup> Common fragmentation patterns would involve the loss of a tert-butyl group ([M-57]<sup>+</sup>) or isobutylene ([M-56]<sup>+</sup>), which are characteristic fragmentation pathways for the Boc group.

## Synthesis and Chemical Versatility

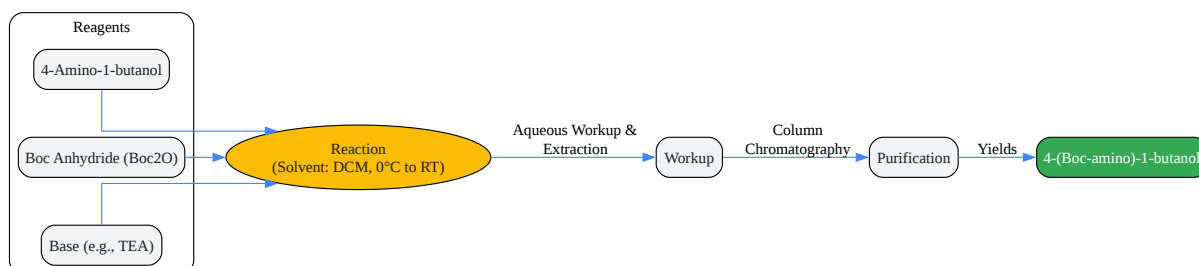
The strategic value of **4-(Boc-amino)-1-butanol** lies in the orthogonal nature of its two functional groups. The Boc group provides robust protection for the amine under a wide range of conditions, allowing for selective reactions at the hydroxyl terminus.

## Synthesis Protocol: Boc Protection of 4-Amino-1-butanol

The most common and efficient synthesis involves the reaction of 4-amino-1-butanol with di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) in the presence of a base.<sup>[3]</sup> This reaction is a cornerstone of amine protection strategy in organic synthesis.

### Step-by-Step Protocol:

- **Dissolution:** Dissolve 4-amino-1-butanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
- **Base Addition:** Add a base, typically triethylamine (TEA) or sodium bicarbonate ( $\text{NaHCO}_3$ ), to the solution to neutralize the acid byproduct.
- **Reagent Addition:** Slowly add a solution of di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ , 1.1 eq) to the reaction mixture at  $0^\circ\text{C}$ .
- **Reaction:** Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
- **Workup:** Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and filter.
- **Purification:** Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **4-(Boc-amino)-1-butanol**.



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Caption: Synthesis workflow for **4-(Boc-amino)-1-butanol**.

## Chemical Reactivity and Deprotection

The hydroxyl group is readily available for various transformations, including:

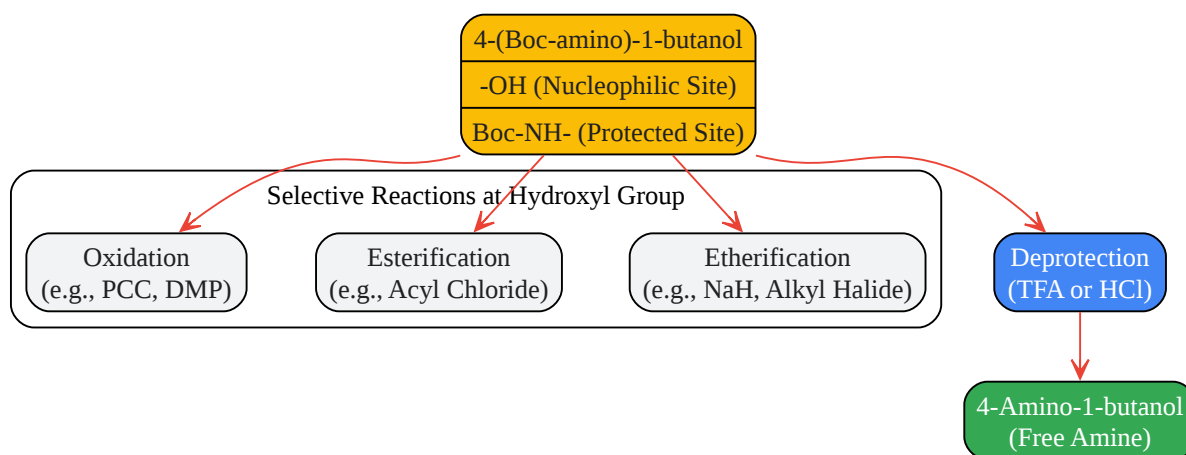
- Oxidation: To form the corresponding aldehyde or carboxylic acid.
- Esterification: Reaction with carboxylic acids or acyl chlorides.
- Etherification: To form ethers via Williamson ether synthesis or other methods.

The true synthetic power is realized when the Boc group is removed to unmask the primary amine. This is typically achieved under mild acidic conditions, which preserve many other functional groups.

Deprotection Protocol:

- Dissolution: Dissolve **4-(Boc-amino)-1-butanol** in a suitable solvent like dichloromethane (DCM) or dioxane.

- **Acid Addition:** Add an acid such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane.
- **Reaction:** Stir the mixture at room temperature. The reaction is usually rapid, producing isobutylene and carbon dioxide as byproducts.
- **Removal of Volatiles:** Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid, yielding the amine salt.
- **Neutralization:** The free amine can be obtained by neutralizing the salt with a base.



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Caption: Reactivity and deprotection of **4-(Boc-amino)-1-butanol**.

## Applications in Research and Drug Development

**4-(Boc-amino)-1-butanol** is a highly valuable building block in medicinal chemistry and materials science due to its bifunctional nature.<sup>[5]</sup>

- **Pharmaceutical Intermediates:** It is a key starting material for the synthesis of a wide range of bioactive molecules and drug candidates.<sup>[1][3][10]</sup> Its structure allows for the controlled, sequential addition of different molecular fragments, which is essential in building complex

pharmaceutical agents.[3][11] For example, it can be used in the synthesis of spermidine analogues and other pharmacologically active compounds.

- **Linker and Spacer Chemistry:** The four-carbon chain provides a flexible spacer, making it an ideal linker molecule to connect different functional moieties in drug conjugates, probes, or biomaterials.
- **Polymer Synthesis:** It serves as an intermediate in the synthesis of specialized polymers, such as those used in in vivo drug delivery systems.[3] The Boc-protected amine allows for its incorporation into a polymer backbone via the hydroxyl group, with the amine being deprotected later for drug attachment or to impart specific properties to the polymer.

## Safety, Handling, and Storage

Adherence to proper safety protocols is critical when handling any chemical reagent. While **4-(Boc-amino)-1-butanol** is considered relatively safe under normal laboratory conditions, appropriate precautions must be taken.[1]

- **Hazard Identification:** May cause skin and serious eye irritation, as well as respiratory irritation.[2][7] It is classified as a combustible liquid.[4]
- **Personal Protective Equipment (PPE):** Always wear appropriate personal protective equipment, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. [2][4] Use in a well-ventilated area or under a chemical fume hood.
- **Storage:** To maintain its integrity and purity, **4-(Boc-amino)-1-butanol** should be stored in a tightly sealed container in a cool, dry environment.[3] The recommended storage temperature is between 2-8°C.[3][4]
- **Incompatible Materials:** Avoid contact with strong oxidizing agents and strong acids.

## Conclusion

**4-(Boc-amino)-1-butanol** is a versatile and indispensable tool in modern organic synthesis. Its unique structure, combining a reactive primary alcohol with a robustly protected amine, provides chemists with a high degree of control over synthetic pathways. This strategic advantage makes it a valuable intermediate for constructing complex molecules, from novel

pharmaceutical agents to advanced polymeric materials. A thorough understanding of its properties, reactivity, and handling, as outlined in this guide, is essential for leveraging its full potential in research and development.

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